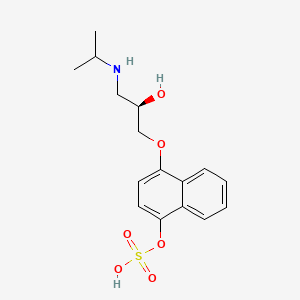

4-Hydroxypropranolol-4-O-sulfate, (+)-

Description

Context within Propranolol (B1214883) Phase II Metabolism Research

Propranolol undergoes extensive metabolism through three primary pathways: ring oxidation, side-chain oxidation, and glucuronidation. scbt.com The ring oxidation pathway leads to the formation of 4-hydroxypropranolol (B128105), a pharmacologically active metabolite. scbt.comnih.gov This intermediate then proceeds to Phase II metabolism, where it is further conjugated with glucuronic acid or sulfate (B86663). ualberta.ca

Sulfation, a key Phase II reaction, involves the transfer of a sulfonate group to the hydroxyl group of 4-hydroxypropranolol. This process is catalyzed by sulfotransferase enzymes (SULTs), with studies pointing to the involvement of SULT1A3. ualberta.ca The resulting sulfate conjugate, 4-Hydroxypropranolol-4-O-sulfate, is a major metabolite of propranolol, accounting for a significant portion of the administered dose. acs.org The formation of this sulfate conjugate represents a critical step in the detoxification and elimination of propranolol from the body.

Role as a Key Conjugated Metabolite of Propranolol

4-Hydroxypropranolol-4-O-sulfate is recognized as a major metabolite of propranolol. acs.orgnih.gov Its formation is a significant route of elimination for the parent drug. Research has demonstrated that the racemic form of 4'-hydroxypropranolol sulfate is considerably less potent as a beta-adrenergic receptor blocking agent compared to propranolol itself, by a factor of 100 to 1000 times in animal models. nih.gov This substantial decrease in pharmacological activity highlights the effectiveness of the sulfation process in deactivating the active metabolites of propranolol.

The physicochemical properties of the sulfate conjugate differ significantly from its parent compounds, leading to increased water solubility and facilitating its excretion from the body. The table below summarizes the key compounds involved in this metabolic pathway.

| Compound Name | Role in Metabolism |

| Propranolol | Parent Drug |

| 4-Hydroxypropranolol | Active Phase I Metabolite |

| (+)-4-Hydroxypropranolol-4-O-sulfate | Key Phase II Conjugated Metabolite |

Stereochemical Significance within Propranolol Metabolites

The metabolism of propranolol, which is administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers, exhibits a high degree of stereoselectivity. This is particularly evident in the formation of its sulfate conjugates.

Research focusing on the stereochemistry of the sulfoconjugation of 4-hydroxypropranolol in human liver cytosol has revealed a significant preference for the formation of the (+)-enantiomer of 4-hydroxypropranolol sulfate. One study demonstrated that the rate of formation of (+)-4-hydroxypropranolol sulfate was 4.6-fold higher than that of the (-)-enantiomer. This stereoselectivity is attributed to a high-affinity reaction catalyzed by a monoamine form of the phenolsulfotransferase (PST) enzyme.

The table below outlines the key enzymes and their stereoselective actions in propranolol metabolism.

| Metabolic Step | Enzyme(s) | Stereochemical Preference |

| 4-Hydroxylation of Propranolol | CYP2D6 | (R)-(+)-propranolol favored |

| Sulfation of 4-Hydroxypropranolol | Phenolsulfotransferase (PST) - monoamine form | (+)-4-hydroxypropranolol favored |

| Glucuronidation of Propranolol | UGT1A9, UGT2B4, UGT2B7 | (S)-(-)-propranolol favored |

This detailed understanding of the stereochemical intricacies of propranolol metabolism, including the preferential formation of (+)-4-Hydroxypropranolol-4-O-sulfate, is essential for a comprehensive view of the drug's disposition in the body. Further research into the specific biological roles of individual stereoisomeric metabolites will continue to enhance our knowledge in this area.

Structure

3D Structure

Properties

CAS No. |

88547-48-2 |

|---|---|

Molecular Formula |

C16H21NO6S |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate |

InChI |

InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)/t12-/m1/s1 |

InChI Key |

ODCKICSDIPVTRM-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |

Origin of Product |

United States |

Metabolic Formation and Biotransformation Pathways of 4 Hydroxypropranolol 4 O Sulfate, +

Precursor Pathways and Enzymatic Hydroxylation of Propranolol (B1214883)

The initial step in the formation of 4-Hydroxypropranolol-4-O-sulfate involves the metabolic transformation of propranolol. Propranolol is extensively metabolized in the body, with primary pathways including ring oxidation, side-chain oxidation, and direct glucuronidation. clinpgx.org

Formation of 4-Hydroxypropranolol (B128105)

The precursor to the title compound, 4-Hydroxypropranolol, is formed through aromatic hydroxylation of the propranolol molecule. This Phase I metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. clinpgx.orgcaymanchem.com Studies have indicated that while CYP2D6 is the major enzyme responsible for this 4-hydroxylation, other isoforms, such as CYP1A2, may also contribute to a lesser extent. clinpgx.org This hydroxylation step is crucial as it introduces the hydroxyl group that will be the site of subsequent conjugation reactions. 4-Hydroxypropranolol is itself a pharmacologically active metabolite. nih.govmdpi.com

Sulfate (B86663) Conjugation Mechanism

Following its formation, 4-Hydroxypropranolol undergoes Phase II metabolism, a key pathway of which is sulfate conjugation. This process, also known as sulfation, involves the transfer of a sulfonate group (SO3-) from a donor molecule to the hydroxyl group of 4-Hydroxypropranolol. The reaction is catalyzed by sulfotransferase (SULT) enzymes, specifically the phenol (B47542) sulfotransferase (PST) form. nih.gov The primary enzyme implicated in the sulfation of 4-hydroxypropranolol is SULT1A3. clinpgx.org The co-substrate for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which provides the sulfonate group. This conjugation results in the formation of 4-Hydroxypropranolol-4-O-sulfate, a more water-soluble compound that is readily excreted in the urine. nih.gov

Stereoselectivity in the Formation of (+)-4-Hydroxypropranolol-4-O-sulfate

Propranolol is administered as a racemic mixture, containing both (+)-(R)- and (-)-(S)-enantiomers. The subsequent metabolism, particularly the sulfation step, exhibits significant stereoselectivity.

Enantioselective Sulfoconjugation in Human Hepatic Systems

In human liver cytosol, the sulfoconjugation of 4-Hydroxypropranolol is complex and shows a high degree of stereoselectivity. nih.gov Research has identified two distinct enzymatic activities: a high-affinity and a low-affinity reaction. nih.gov

The high-affinity reaction, catalyzed by the monoamine form of phenolsulfotransferase (M-PST), demonstrates a clear preference for the (+)-enantiomer of 4-Hydroxypropranolol. nih.gov While the affinity (apparent KM value of 0.59 µM) for both enantiomers is identical, the maximum velocity (Vmax) for the formation of (+)-4-Hydroxypropranolol-4-O-sulfate is 4.6-fold higher than for the (-)-enantiomer. nih.gov In contrast, the low-affinity reaction, attributed to the phenol form of PST (P-PST), does not exhibit stereoselectivity. nih.gov

| Enzyme Activity | Attributed Enzyme Form | Apparent KM (µM) | Stereoselectivity (Vmax Ratio (+)/(-)) |

|---|---|---|---|

| High-Affinity | Monoamine-PST (M-PST) | 0.59 | 4.6 |

| Low-Affinity | Phenol-PST (P-PST) | 65 | Not stereoselective |

Comparative Stereoselectivity in Animal Models (e.g., Rat, Dog)

Studies in animal models have revealed species-specific differences in the stereoselective sulfation of 4-Hydroxypropranolol.

In rats , the stereoselectivity is opposite to that observed in humans. Rat liver cytosol exhibits a single sulfation activity with an apparent KM of 50 µM for both enantiomers. nih.gov However, the maximum velocity of formation shows a preference for the (-)-enantiomer, with a (+)/(-) ratio of 0.72. nih.gov

In dogs , investigations using canine hepatic cytosol also indicate stereoselective formation of 4-hydroxypropranolol sulfate. The formation of the R-HOPS (the (+) enantiomer) is favored, with a study reporting an S/R ratio of 0.72 for the sulfate conjugate. The presence of multiple PST enzymes with differing stereoselectivities has been suggested in dogs.

| Animal Model | Key Findings | (+)/(-) or S/R Ratio |

|---|---|---|

| Rat | Opposite stereoselectivity to humans, preference for (-) enantiomer. | 0.72 ((+)/(-)) |

| Dog | Preference for the (+) enantiomer (R-HOPS). | 0.72 (S/R) |

Enzymology of 4 Hydroxypropranolol 4 O Sulfate, + Formation

Identification and Characterization of Human Sulfotransferase Isoenzymes

Cytosolic sulfotransferases are a key family of phase II drug-metabolizing enzymes responsible for transferring a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. nih.gov Several human SULT isoforms have been identified and characterized, with distinct yet sometimes overlapping substrate specificities. nih.gov Research has focused on identifying the specific SULTs responsible for the sulfation of 4-hydroxypropranolol (B128105).

Studies utilizing recombinant human SULT isoforms have definitively identified SULT1A3 as a primary enzyme in the sulfation of 4-hydroxypropranolol. nih.govclinpgx.org Kinetic analyses have shown that among the various isoforms tested, SULT1A3 exhibits the highest affinity for 4-hydroxypropranolol, demonstrated by its low apparent Michaelis constant (K_M). nih.gov The kinetic parameters for SULT1A3 closely matched those observed in human liver-derived Hep G2 cell cytosolic fractions, reinforcing its significant role in this metabolic pathway. nih.gov

Furthermore, SULT1A3 displays a clear enantioselectivity, preferentially catalyzing the sulfation of the (+)-(R)-isomer of 4-hydroxypropranolol over the (-)-(S)-isomer. nih.gov This stereopreference aligns with observations in whole-cell systems. nih.gov The induction of SULT1A3 expression has been shown to directly correlate with an increase in the V_max (maximum reaction velocity) of 4-hydroxypropranolol sulfation, further cementing its central role in this biotransformation. nih.govpharmgkb.org

While SULT1A3 is a major contributor, other sulfotransferase isoforms also participate in the metabolism of 4-hydroxypropranolol, each with unique characteristics.

SULT1A1 and SULT1B1 : In contrast to SULT1A3 and SULT1E1, both SULT1A1 and SULT1B1 exhibit a reversed enantioselectivity. nih.gov They preferentially catalyze the sulfation of the (-)-(S)-isomer of 4-hydroxypropranolol. nih.gov

SULT2A1 : Among the tested isoforms, SULT2A1 did not demonstrate any detectable sulfating activity towards 4-hydroxypropranolol under the experimental conditions used. nih.gov This isoform is known to be responsible for the N-sulfation of other compounds, but it does not appear to play a role in the O-sulfation of 4-hydroxypropranolol. nih.govnih.gov

Kinetic Studies of Sulfotransferase-Mediated Conjugation

Kinetic studies are essential for understanding the efficiency and capacity of enzymatic reactions. The sulfation of 4-hydroxypropranolol has been shown to be a complex process, involving multiple enzymes with different kinetic profiles.

The sulfation of 4-hydroxypropranolol enantiomers is characterized by distinct kinetic parameters for each SULT isoenzyme. SULT1A3 is distinguished by having the lowest apparent K_M value, indicating a high binding affinity for 4-hydroxypropranolol. nih.gov While specific numerical values from human recombinant enzymes are detailed in specialized literature, the relative activities and selectivities are well-documented. For instance, pretreatment of Hep G2 cells with an inducer like beta-naphthoflavone (B1666907) resulted in increased V_max values for 4-hydroxypropranolol sulfation, while the apparent K_M values remained unchanged, suggesting an increase in the quantity of the enzyme, primarily SULT1A3. nih.gov

Table 1: Stereoselectivity of Human SULT Isoforms in 4-Hydroxypropranolol Sulfation

| SULT Isoform | Preferred Enantiomer |

|---|---|

| SULT1A3 | (+)-(R)-4-hydroxypropranolol |

| SULT1E1 | (+)-(R)-4-hydroxypropranolol |

| SULT1A1 | (-)-(S)-4-hydroxypropranolol |

| SULT1B1 | (-)-(S)-4-hydroxypropranolol |

| SULT2A1 | No detectable activity |

Data derived from Miyano et al., 2005. nih.gov

The involvement of multiple enzymes with different kinetic properties gives rise to complex metabolic profiles. Studies in canine hepatic cytosol revealed that double reciprocal plots for the sulfation of both 4-hydroxypropranolol enantiomers were biphasic. nih.gov This biphasic nature is indicative of the presence of at least two distinct enzyme systems or catalytic sites: a high-affinity, low-capacity system and a low-affinity, high-capacity system. nih.gov

Interaction with Other Drug-Metabolizing Enzymes

The formation of (+)-4-hydroxypropranolol-4-O-sulfate does not occur in isolation. It is part of a larger metabolic network where different enzyme families can interact and influence one another. The initial formation of 4-hydroxypropranolol from its parent compound, propranolol (B1214883), is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. clinpgx.orgmdpi.com

Following its formation, 4-hydroxypropranolol becomes a substrate for phase II conjugation reactions, including not only sulfation by SULTs but also glucuronidation by UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com UGT1A7, UGT1A8, UGT1A9, and UGT2A1 have all been identified as capable of glucuronidating 4-hydroxypropranolol. mdpi.comnih.gov

Mutual Modulation with UDP-Glucuronosyltransferases (UGTs) and Cytochrome P450 Enzymes

The formation of (+)-4-Hydroxypropranolol-4-O-sulfate is a multi-step process initiated by the phase I metabolism of propranolol, followed by phase II conjugation reactions. The interplay between the enzymes involved in these pathways, specifically Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) enzymes, can significantly influence the metabolic fate of propranolol and the subsequent availability of its metabolites for sulfation.

Interaction Between CYP2D6 and UGTs in 4-Hydroxypropranolol Formation

Propranolol is primarily metabolized by CYP2D6 to form its hydroxylated metabolites, including 4-hydroxypropranolol. mdpi.comnih.gov This phase I metabolite is then a substrate for conjugation by both UGTs and sulfotransferases (SULTs). researchgate.netnih.gov Research has revealed a functional interaction and mutual modulation between CYP2D6 and several UGT isoforms during the metabolism of propranolol. mdpi.comnih.govfu-berlin.de

In a study utilizing a co-expression model system, the presence of certain human UGTs was found to significantly enhance the activity of CYP2D6 in converting propranolol to 4-hydroxypropranolol. mdpi.comnih.govnih.gov Specifically, the co-expression of UGT1A7, UGT1A8, or UGT1A9 with CYP2D6 increased the formation of 4-hydroxypropranolol by factors of 3.3, 2.1, and 2.8, respectively, compared to the activity of CYP2D6 alone. nih.govnih.gov In contrast, the co-expression of UGT2A1 did not alter the catalytic activity of CYP2D6 towards propranolol. mdpi.comnih.gov

This enhancement of CYP2D6 activity suggests a protein-protein interaction between the UGTs and CYP2D6 that favorably alters the conformation or activity of CYP2D6, thereby accelerating the production of 4-hydroxypropranolol. fu-berlin.de

Conversely, the study also demonstrated a suppressive effect of CYP2D6 on the activity of the co-expressed UGTs. mdpi.comnih.gov The glucuronidation activity of all four tested UGTs (UGT1A7, UGT1A8, UGT1A9, and UGT2A1) was completely inhibited when co-expressed with CYP2D6. mdpi.comnih.gov This indicates that the interaction is bidirectional, with each enzyme influencing the other's function.

The table below summarizes the observed modulatory effects of UGT co-expression on the formation of 4-hydroxypropranolol by CYP2D6.

| Co-expressed UGT Isoform | Fold Increase in 4-Hydroxypropranolol Formation by CYP2D6 |

|---|---|

| UGT1A7 | 3.3 |

| UGT1A8 | 2.1 |

| UGT1A9 | 2.8 |

| UGT2A1 | No significant change |

Implications for (+)-4-Hydroxypropranolol-4-O-sulfate Formation

The formation of the final product, (+)-4-Hydroxypropranolol-4-O-sulfate, is catalyzed by the sulfotransferase SULT1A3. pharmgkb.org The modulation of the initial hydroxylation step by the interplay between CYP2D6 and UGTs has significant implications for this subsequent sulfation reaction.

The increased production of 4-hydroxypropranolol due to the enhancing effect of UGT1A7, UGT1A8, and UGT1A9 on CYP2D6 activity would lead to a larger substrate pool of 4-hydroxypropranolol available for both glucuronidation and sulfation. However, the concurrent suppression of UGT activity by CYP2D6 could potentially shift the metabolic pathway away from glucuronidation and towards sulfation, thereby favoring the formation of 4-Hydroxypropranolol-4-O-sulfate.

This complex interplay highlights the importance of considering the entire metabolic pathway, including interactions between different enzyme families, when evaluating the formation of a specific metabolite. The balance between the activities of CYPs, UGTs, and SULTs ultimately determines the metabolic profile of propranolol.

Analytical Methodologies for 4 Hydroxypropranolol 4 O Sulfate, + Research

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone of metabolite analysis, providing the necessary separation of complex mixtures before detection and quantification. Various chromatographic techniques have been adapted for the analysis of propranolol (B1214883) and its metabolites.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of propranolol and its metabolites from biological fluids. nih.govnih.gov Methods have been developed for the simultaneous determination of propranolol and 4-hydroxypropranolol (B128105) in plasma and serum. nih.govnih.gov A common approach involves using a C-18 reversed-phase column for separation. nih.gov The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with an acidic buffer, such as phosphoric acid, to maintain a specific pH. nih.gov

Fluorescence detection is frequently employed due to the native fluorescence of propranolol and its hydroxylated metabolite, offering high sensitivity with detection limits as low as 2 ng/ml for 4-hydroxypropranolol. nih.govnih.gov UV detection is also utilized, with wavelengths set around 290 nm for densitometric scanning in High-Performance Thin-Layer Chromatography (HPTLC) applications or 227 nm in ultra-HPLC methods. researchgate.netnih.gov These HPLC methods are valued for their selectivity and ability to separate the parent drug from its various metabolites, including propranolol glycol and N-desisopropylpropranolol, without interference from endogenous biological components. nih.govnih.gov

| Technique | Column | Mobile Phase Example | Detection | Detection Limit (4-HP) | Reference |

|---|---|---|---|---|---|

| HPLC | C-18 Reversed Phase (5 µm) | Acetonitrile-Methanol-Phosphoric Acid (pH 4) | Fluorescence | 5 ng/ml | nih.gov |

| HPLC | C18 Bonded-Phase | Not specified | Fluorescence | 2 ng/ml | nih.gov |

| HPTLC | Not specified | Appropriate solvent system | Densitometric Scan (290 nm) | Not specified | nih.gov |

| Ultra HPLC | Not specified | Gradient elution | UV (227 nm) | Not specified | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC/MS) serves as a powerful tool for the definitive identification and structural elucidation of drug metabolites. For the analysis of propranolol and its metabolites, a derivatization step is necessary to increase their volatility and thermal stability. nih.gov A common derivatizing agent is pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

The mass spectra of the derivatized propranolol and its metabolites can be very similar, but they exhibit unique mass fragments that allow for their differentiation. nih.gov For instance, the PFPA derivative of propranolol has four unique fragments at m/z 551, 183, 144, and 127. nih.gov Quantitative assays using GC/MS have been developed for urinary propranolol and its metabolites following their separation from urine using Amberlite XAD-2 resin column chromatography and subsequent derivatization. nih.govcapes.gov.br This technique offers a high degree of specificity and selectivity, making it invaluable for confirming the structure of metabolites like 4-hydroxypropranolol prior to sulfation. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological samples. tbzmed.ac.irnih.gov This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. tbzmed.ac.ir For the analysis of 4-hydroxypropranolol and its sulfated conjugate, LC-MS/MS methods often utilize a simple protein precipitation step for sample preparation, followed by separation on a C18 column. nih.govrsc.org

Quantification is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode under positive electrospray ionization (ESI). nih.govrsc.org This approach allows for the simultaneous quantification of propranolol and its phase I metabolites, 4-hydroxypropranolol and N-desisopropylpropranolol, with lower limits of quantification (LLOQs) as low as 0.2 ng/mL for the metabolites. nih.govrsc.org The high specificity of LC-MS/MS is also crucial for distinguishing between isomeric metabolites, such as different hydroxylated forms of propranolol, and for identifying glucuronide conjugates. nih.gov

Electrochemical Analysis Approaches

Electrochemical methods offer a simple, rapid, and cost-effective alternative for the determination of electroactive compounds like propranolol and its metabolites. scielo.brnih.gov Studies have investigated the electrochemical behavior of propranolol, 4'-hydroxypropranolol, and 4'-hydroxypropranolol sulfate (B86663) using voltammetric measurements on a glassy carbon electrode (GCE). researchgate.netscielo.brscienceopen.com

All three compounds are electrochemically oxidized, but they exhibit distinct oxidation peaks, which allows for their potential simultaneous analysis. researchgate.netscielo.brscielo.br The electrochemical oxidation of the metabolites 4'-hydroxypropranolol and 4'-hydroxypropranolol sulfate results in two well-defined peaks. scielo.br The linearity of calibration curves has been established for these compounds, suggesting that techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be applied for their determination in biological fluids. researchgate.netscielo.brscienceopen.com

| Compound | Linear Concentration Range (mol L-1) | Reference |

|---|---|---|

| Propranolol (PRO) | 4.22×10-6 - 1.35×10-4 | researchgate.netscielo.br |

| 4'-hydroxypropranolol (4'OH PH) | 4.00×10-6 - 4.81×10-5 | researchgate.netscielo.br |

| 4'-hydroxypropranolol sulfate (4'OH PS) | 3.52×10-6 - 4.22×10-5 | researchgate.netscielo.br |

Application of Stable Isotope Labeling for Metabolic Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. metsol.comresearchgate.net By incorporating non-radioactive heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the drug molecule, researchers can track its conversion into various metabolites. metsol.comcreative-proteomics.com This method is particularly valuable for delineating metabolic pathways, quantifying metabolic fluxes, and confirming the biosynthetic origin of novel metabolites. creative-proteomics.comnih.gov

In the context of propranolol metabolism, stable isotope-labeled compounds are used in conjunction with mass spectrometry-based techniques. researchgate.net For example, the use of deuterated PFPA-propranolol in GC/MS analysis helps to validate the unique mass fragments used for differentiating propranolol from its metabolites. nih.gov When analyzing LC-MS data, the presence of a "make-up" flow can be used to mix the eluent with a non-deuterated solvent, causing deuterated sites to exchange back to protons, which aids in structural characterization by identifying the number of exchangeable protons. researchgate.net This approach provides a high degree of confidence in metabolite identification and helps to elucidate the complex biotransformation of propranolol to metabolites like 4-hydroxypropranolol and its subsequent sulfate conjugate.

Sample Preparation and Extraction Procedures for Metabolite Analysis

Effective sample preparation is a critical step to remove interferences from the biological matrix and concentrate the analytes of interest before instrumental analysis. researchgate.net For the analysis of propranolol and its metabolites, including 4-hydroxypropranolol-4-O-sulfate, several extraction procedures are employed.

Liquid-Liquid Extraction (LLE): This is a classic technique where the sample is extracted with an immiscible organic solvent. For propranolol and 4-hydroxypropranolol, extraction from serum has been performed using ether at a pH of 10. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more efficient and selective extraction compared to LLE. Amberlite XAD-2 resin has been successfully used for the column chromatography-based separation of propranolol and its metabolites from urine. nih.govcapes.gov.br

Protein Precipitation: This is a simple and rapid method often used before LC-MS/MS analysis. It involves adding a protein-denaturing solvent, such as methanol or acetonitrile, to the plasma sample. nih.govresearchgate.net For instance, a one-step protein precipitation with acetonitrile has been used to prepare infant plasma samples for the quantification of propranolol and its metabolites. nih.govrsc.org

The choice of extraction method depends on the analytical technique being used, the biological matrix, and the specific metabolites being targeted. The goal is to achieve a clean extract with high and reproducible recovery of the analytes. nih.govnih.gov

Stereochemical Research on 4 Hydroxypropranolol 4 O Sulfate, +

Methods for Enantiomeric Resolution and Determination

The analysis of the stereochemical composition of 4-hydroxypropranolol (B128105) and its sulfate (B86663) conjugate has necessitated the development of sophisticated analytical techniques capable of resolving and quantifying the individual enantiomers in complex biological matrices.

One established method involves reversed-phase high-performance liquid chromatography (HPLC) . This technique often requires chiral derivatization of the enantiomers to form diastereomers that can be separated on a standard achiral stationary phase. For instance, after extraction from plasma, the enantiomers of 4-hydroxypropranolol can be derivatized using a chiral reagent like R-(+)-phenylethylisocyanate. The resulting diastereomeric derivatives can then be separated and quantified using fluorescence detection. To specifically measure the sulfate conjugates, a preliminary enzymatic hydrolysis step using arylsulfatase is employed to cleave the sulfate group, releasing the 4-hydroxypropranolol enantiomers for subsequent derivatization and analysis.

Capillary electrophoresis (CE) has also emerged as a powerful tool for the enantioseparation of 4-hydroxypropranolol. This method utilizes a chiral selector, such as carboxymethyl-β-cyclodextrin, added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation and quantification.

More recently, UltraPerformance Convergence Chromatography (UPC²) coupled with tandem mass spectrometry (MS/MS) has been demonstrated as an effective technique for the enantiomeric separation of propranolol (B1214883) and its hydroxylated metabolites, including 4-hydroxypropranolol. This method offers high efficiency and rapid analysis times.

The table below summarizes some of the analytical methods used for the enantiomeric resolution of 4-hydroxypropranolol.

| Analytical Technique | Method Details | Application |

| HPLC | Reversed-phase chromatography with fluorescence detection after chiral derivatization with R-(+)-phenylethylisocyanate. | Quantification of 4-hydroxypropranolol enantiomers and their sulfate and glucuronide conjugates in human plasma. nih.gov |

| Capillary Electrophoresis (CE) | Use of carboxymethyl-β-cyclodextrin as a chiral selector in the running electrolyte. | Enantioselective analysis of 4-hydroxypropranolol. |

| UPC²-MS/MS | UltraPerformance Convergence Chromatography coupled with mass spectrometry. | Enantiomeric separation of propranolol and its hydroxylated metabolites. |

Analysis of Enantiomer Ratios in Biological Matrices

Studies investigating the stereochemical composition of propranolol metabolites in humans have revealed a significant stereoselectivity in the formation of 4-Hydroxypropranolol-4-O-sulfate. Following the administration of racemic propranolol, the enantiomeric ratio of the sulfate conjugate in urine is markedly skewed.

In a study involving human subjects who received oral doses of racemic propranolol, the urinary ratio of the (-)-enantiomer to the (+)-enantiomer of 4-Hydroxypropranolol-4-O-sulfate was found to be 0.27 ± 0.03. nih.gov This indicates a substantial predominance of the (+)-enantiomer of the sulfate conjugate in urine, with approximately 3.7 times more of the (+)-enantiomer being excreted as the sulfate conjugate compared to the (-)-enantiomer.

This in vivo finding points to a highly stereoselective process in the metabolic pathway leading to the formation and/or elimination of 4-Hydroxypropranolol-4-O-sulfate. The data clearly demonstrates that the (+)-enantiomer of 4-hydroxypropranolol is the preferred substrate for sulfation in the human body.

The table below presents the reported enantiomeric ratio of 4-Hydroxypropranolol-4-O-sulfate in human urine.

| Biological Matrix | Enantiomeric Ratio [(-)/(+)] | Predominant Enantiomer | Reference |

| Human Urine | 0.27 ± 0.03 | (+)-4-Hydroxypropranolol-4-O-sulfate | nih.gov |

Influence of Stereochemistry on Metabolic Pathways Leading to Sulfate Formation

The stereochemical outcome of 4-Hydroxypropranolol-4-O-sulfate formation is a result of stereoselectivity in at least two key metabolic steps: the initial 4-hydroxylation of propranolol and the subsequent sulfation of 4-hydroxypropranolol.

The subsequent sulfation of the 4-hydroxypropranolol enantiomers is a critical step that exhibits pronounced stereoselectivity. This conjugation is catalyzed by phenolsulfotransferase (PST) enzymes in the liver. In vitro studies using human liver cytosol have identified two distinct PST isoenzymes involved in this reaction, each with different affinities and stereoselectivities.

A high-affinity PST isoenzyme demonstrates significant stereoselectivity, with a much higher maximal velocity (Vmax) for the formation of (+)-4-Hydroxypropranolol-4-O-sulfate compared to the (-)-enantiomer. chapman.edu The apparent Vmax for the formation of the (+)-sulfate conjugate was found to be 4.6-fold higher than for the (-)-sulfate conjugate. chapman.edu In contrast, a low-affinity PST isoenzyme was found to be non-stereoselective. chapman.edu

The pronounced stereoselectivity of the high-affinity PST for the (+)-enantiomer of 4-hydroxypropranolol is the primary driver for the observed predominance of (+)-4-Hydroxypropranolol-4-O-sulfate in biological fluids. This in vitro finding is in strong agreement with the in vivo data showing a low (-)/(+) enantiomer ratio for the sulfate conjugate in human urine. nih.gov

The kinetic parameters for the stereoselective sulfation of 4-hydroxypropranolol by human liver cytosol are summarized in the table below.

| Enzyme | Enantiomer | Apparent Km (μM) | Apparent Vmax (relative) | Stereoselectivity | Reference |

| High-affinity PST | (+)-4-hydroxypropranolol | 0.59 | 4.6 | Prefers (+)-enantiomer | chapman.edu |

| (-)-4-hydroxypropranolol (B1626198) | 0.59 | 1.0 | chapman.edu | ||

| Low-affinity PST | (+)-4-hydroxypropranolol | 65 | - | Not stereoselective | chapman.edu |

| (-)-4-hydroxypropranolol | 65 | - | chapman.edu |

Chemical Synthesis and Derivatization for Research

Synthetic Routes for 4'-Hydroxypropranolol Sulfate (B86663)

The total synthesis of 4'-hydroxypropranolol sulfate has been developed to confirm its structure and enable further biological and dispositional studies. nih.gov A direct sulfation of 4'-hydroxypropranolol is challenging and expected to result in poor yields due to the presence of reactive secondary alcohol and amino functional groups. acs.org Therefore, a multi-step synthetic route starting from 1,4-naphthoquinone (B94277) was devised. nih.govacs.org This method is also applicable for preparing optically active forms of the metabolite. acs.org

The key steps in the synthesis are outlined below:

Reduction : 1,4-Naphthoquinone is reduced almost quantitatively to 1,4-naphthohydroquinone using a reducing agent like dithionite. acs.org

Protection : To avoid unwanted side reactions in subsequent steps, one of the hydroxyl groups of 1,4-naphthohydroquinone is protected as a benzyl (B1604629) ether. This is achieved by converting the hydroquinone (B1673460) to its monosodium salt and then alkylating it with benzyl iodide to yield 4-(benzyloxy)-l-naphthol. acs.org

Sulfation : The protected naphthol is then sulfated. This reaction is carried out using chlorosulfuric acid in a solution of N,N-dimethylaniline and carbon disulfide, which results in the formation of potassium 1-(benzyloxy)-4-naphthol sulfate. nih.govacs.org

Deprotection (Debenzylation) : The benzyl protecting group is removed by catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst to yield potassium l-hydroxy-4-naphthol sulfate. acs.org

Side-Chain Attachment : The propranolol (B1214883) side-chain is introduced by alkylating the deprotected intermediate with a suitable epoxide, such as [[[(trifluoromethyl)sulfonyl]oxy]methyl]oxirane. nih.govacs.org This step forms potassium 1-(2,3-Epoxypropoxy)-4-naphthol Sulfate. acs.org

Amination : The final step is the amination of the epoxy intermediate with isopropylamine, which opens the epoxide ring and introduces the isopropylamino group, yielding the target compound, (±)-4'-hydroxypropranolol sulfate. nih.govacs.org

This synthetic pathway provides an effective method for obtaining the metabolite for use as an analytical standard and for pharmacological research. acs.org

Preparation of Isotope-Labeled Analogues for Research Tracers

Isotope-labeled compounds are indispensable tools for tracing and understanding biological and chemical processes, particularly in metabolic studies. medchemexpress.com Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecule of interest, which can then be detected by mass spectrometry (MS). medchemexpress.com

In propranolol research, isotope labeling is a crucial technique for elucidating metabolic pathways. nih.gov

Deuterium Labeling : Deuterium-labeled analogues of propranolol are widely used. For instance, side-chain deuterated propranolol-d5 has been used as a substrate to demonstrate that its metabolic conversion to propranolol-diol proceeds through an obligatory aldehyde intermediate. nih.gov The use of pseudoracemic propranolol, a mixture of deuterated and non-deuterated enantiomers (e.g., (2S)-propranolol-d2 and (2R)-propranolol-d0), has allowed researchers to confirm the formation of metabolites like 4-hydroxypropranolol (B128105) glycol and to study the stereoselectivity of metabolic pathways. nih.gov

Application as Tracers : These labeled compounds act as tracers. When administered, their metabolic products can be distinguished from endogenous, non-labeled compounds by their higher mass. youtube.comyoutube.com Techniques like gas chromatography-mass spectrometry (GC-MS) are used to track the flux of these tracers and identify the resulting metabolites. nih.gov

Commercial Availability : For research and use as internal standards in quantitative analysis, deuterium-labeled versions of propranolol metabolites, such as 4-Hydroxypropranolol-d7, are commercially available. medchemexpress.comvivanls.com

The general strategy for preparing these analogues involves utilizing starting materials or reagents containing the desired stable isotope during the chemical synthesis process. medchemexpress.com

Confirmation of Chemical Structure for Reference Standards

The definitive identification of a synthesized chemical compound, such as (+)-4'-Hydroxypropranolol-4-O-sulfate, is essential for its use as a reference standard. This confirmation is achieved through a combination of modern analytical techniques that provide detailed information about its molecular structure and purity. caltech.edu

Mass Spectrometry (MS) : Mass spectrometry is a primary tool for determining the molecular weight and elemental composition of a compound. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been instrumental in the analysis of propranolol metabolites. acs.orgnih.gov For 4'-hydroxypropranolol sulfate, FAB/MS analysis shows a characteristic protonated molecular ion (MH+) at a mass-to-charge ratio (m/z) of 356, which corresponds to its molecular formula. acs.org High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. fu-berlin.de

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR and ¹³C NMR spectra reveal the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms, respectively. acs.org The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum serve as a fingerprint for the compound, allowing for unambiguous structure elucidation. unl.edu

High-Performance Liquid Chromatography (HPLC) : HPLC is a critical technique for both the purification of the synthesized compound and the confirmation of its purity. acs.orgnih.gov By comparing the retention time of the synthetic standard with that of the metabolite isolated from a biological sample under identical chromatographic conditions, its identity can be further supported. usda.gov

The data obtained from these combined analytical methods provide the necessary evidence to confirm the chemical structure and purity of the synthesized (+)-4'-Hydroxypropranolol-4-O-sulfate, thereby validating its use as a reference standard in research. sigmaaldrich.comsigmaaldrich.com

Data Tables

Table 1: Analytical Data for the Confirmation of 4'-Hydroxypropranolol Sulfate

| Analytical Technique | Observation | Reference |

|---|---|---|

| FAB-MS | Protonated Molecular Ion (MH⁺) at m/z 356 | acs.org |

| LC-MS/MS | Precursor ion at m/z 356.1162 [M+H]⁺, with a major fragment at m/z 276.1594 | nih.gov |

| HPLC | Used to confirm purity and for measurements in urine | acs.org |

| ¹H NMR | Used to confirm the structure of synthetic intermediates | acs.org |

Table 2: Examples of Isotope-Labeled Analogues in Propranolol Research

| Isotope-Labeled Compound | Application | Reference |

|---|---|---|

| Propranolol-d5 | Substrate to study the formation of propranolol-diol-d4 | nih.gov |

| Pseudoracemic Propranolol (S-P-d0/R-P-d2) | Investigating the stereoselective formation of metabolites | nih.gov |

| Propranolol-d2 | Administered to rats to identify urinary metabolites like 4-HO-NLA-d2 | nih.gov |

| 4-Hydroxypropranolol-d7 | Commercially available internal standard for mass spectrometry | medchemexpress.comvivanls.com |

In Vitro Research Models for Studying 4 Hydroxypropranolol 4 O Sulfate, + Metabolism

Hepatic Microsomal and Cytosolic Systems

Hepatic subcellular fractions, specifically microsomes and cytosol, are fundamental tools for investigating the sequential metabolism of propranolol (B1214883) to 4-Hydroxypropranolol-4-O-sulfate. The formation of this end-product is a two-step process primarily localized in different cellular compartments.

Microsomal Systems: The initial hydroxylation of propranolol at the 4-position is catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum, which are isolated as the microsomal fraction upon tissue homogenization and centrifugation. nih.gov Studies using human liver microsomes have identified CYP2D6 as the principal enzyme responsible for the 4-hydroxylation of propranolol. nih.govelsevierpure.comcaymanchem.com The activity of propranolol 4-hydroxylase in human liver microsomes shows a strong correlation with the content of CYP2D6. elsevierpure.com While CYP1A2 is mainly involved in N-desisopropylation, it also contributes to a lesser extent to ring hydroxylation. nih.govmdpi.com These microsomal preparations are essential for producing the precursor, 4-hydroxypropranolol (B128105), which then becomes a substrate for the subsequent sulfation reaction.

Cytosolic Systems: The sulfation of the newly formed 4-hydroxypropranolol is a phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes, which are predominantly found in the soluble cytosolic fraction of liver cells. nih.govnih.gov Canine hepatic cytosol has been used to study the stereoselective formation of 4'-hydroxypropranolol sulfate (B86663) (HOPS). nih.gov These studies revealed that the formation of the R-enantiomer of HOPS was favored and that the sulfation was inhibited by pentachlorophenol, suggesting the involvement of phenol-preferring sulfotransferases (P-form PST). nih.gov The use of cytosolic fractions allows for the direct measurement of SULT activity towards 4-hydroxypropranolol, provided the necessary cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is supplied. nih.gov

| Subcellular Fraction | Primary Role in Formation of (+)-4-Hydroxypropranolol-4-O-sulfate | Key Enzymes | Reference |

| Hepatic Microsomes | Catalyze the Phase I hydroxylation of propranolol to form 4-hydroxypropranolol. | Cytochrome P450 (CYP), primarily CYP2D6. | nih.gov, elsevierpure.com |

| Hepatic Cytosol | Catalyze the Phase II sulfation of 4-hydroxypropranolol to form 4-hydroxypropranolol-O-sulfate. | Sulfotransferases (SULTs), specifically phenol (B47542) sulfotransferases (PSTs). | nih.gov |

Recombinant Enzyme Expression Systems (e.g., Yeast Cells)

Recombinant enzyme systems provide a more defined approach to studying metabolism by expressing single human enzymes in a host system, thereby avoiding the complexity of multiple enzymes present in tissue fractions. Fission yeast (Schizosaccharomyces pombe) has emerged as a particularly effective host for expressing human drug-metabolizing enzymes, including SULTs. nih.govfu-berlin.de

These systems have been instrumental in the investigation of 4-Hydroxypropranolol-4-O-sulfate formation. Specifically, recombinant fission yeast cells expressing human SULT1A3 have been successfully used for the production of 4'-hydroxypropranolol-4-O-sulfate from its precursor, 4-hydroxypropranolol. nih.govnih.govresearchgate.net This model offers several advantages:

Specificity: It allows the unambiguous assignment of metabolic activity to a specific SULT isoform.

Scalability: The system can be scaled up for the biosynthetic production of metabolites, which can then be used as analytical standards. nih.gov

Cofactor Generation: Yeast cells can endogenously produce the required SULT cofactor, PAPS, which is a significant advantage over systems requiring the addition of this expensive molecule. frontiersin.orgfrontiersin.org

Diploid fission yeast strains have also been developed to co-express both a CYP enzyme (like CYP2D6) and a UGT or SULT enzyme. mdpi.com Such a system allows for the investigation of the entire metabolic sequence from the parent drug (propranolol) to the final conjugated metabolite in a single, controlled cellular environment, and to study the interactions between phase I and phase II enzymes. mdpi.com

| Expression System | Enzyme Expressed | Application in Study | Key Finding | Reference |

| Fission Yeast (S. pombe) | Human SULT1A3 | Production of 4'-hydroxypropranolol-4-O-sulfate from 4-hydroxypropranolol. | Demonstrated the feasibility of using "enzyme bags" for SULT-dependent biotransformation. | nih.gov, nih.gov, researchgate.net |

| Fission Yeast (S. pombe) | Human SULTs (complete set) | Sulfation of test substrates to demonstrate broad applicability. | Intracellular PAPS production is sufficient to support metabolite formation. | fu-berlin.de |

| Diploid Fission Yeast | Human CYP2D6 and Human UGTs/SULTs | Studying the mutual influence of phase I and phase II enzymes during propranolol metabolism. | Enables investigation of sequential metabolism and enzyme-enzyme interactions in a whole-cell model. | mdpi.com |

Use of Isolated Cells and Tissue Preparations

Beyond subcellular fractions, more integrated in vitro systems like isolated cells and tissue preparations are employed to study metabolism in a more physiologically relevant context.

Hepatoma Cell Lines: The human liver cancer cell line, HepG2, has been used to investigate the sulfation of 4-hydroxypropranolol. Studies have shown that pretreating these cells with beta-naphthoflavone (B1666907) leads to elevated sulfation of 4-hydroxypropranolol, a process involving the SULT1A3 enzyme. clinpgx.org

Isolated Hepatocytes: Although not specifically detailed in the provided context for this metabolite, isolated hepatocytes are a gold-standard model for in vitro metabolism studies, as they contain the full complement of uptake transporters and phase I and II drug-metabolizing enzymes in their natural cellular arrangement.

Extrahepatic Tissues: The metabolism of propranolol has also been explored in non-hepatic tissues. For instance, human skin in organ culture and isolated skin cells (keratinocytes, fibroblasts, melanocytes) were used to study propranolol biotransformation. nih.gov While these particular studies found metabolites arising from side-chain oxidation, they did not detect evidence of ring oxidation or conjugation reactions like sulfation, indicating that the formation of 4-Hydroxypropranolol-4-O-sulfate is likely a predominantly hepatic process. nih.gov

Canine Hepatic Tissue: Partially purified phenol sulfotransferases from canine hepatic cytosol were used to demonstrate the presence of multiple PST enzymes with differing stereoselectivities for the enantiomers of 4-hydroxypropranolol. nih.gov

Development of Novel In Vitro Assay Methodologies (e.g., PAPS Production in situ)

A significant challenge in conducting in vitro sulfation assays is the high cost and limited stability of the essential cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govfrontiersin.org This has spurred the development of innovative assay methodologies to overcome this limitation.

A key development is an integrated system that combines SULT-dependent biotransformation with in situ production of PAPS. nih.govfrontiersin.org This approach utilizes permeabilized recombinant fission yeast cells, often referred to as "enzyme bags," which express the SULT enzyme of interest. nih.govfrontiersin.org The native yeast enzymes synthesize PAPS from inexpensive precursors like adenosine (B11128) triphosphate (ATP) and inorganic sulfate, which are added to the reaction medium. frontiersin.orgfrontiersin.org The permeabilized cell membrane allows the substrate and cofactors to enter freely while trapping the larger SULT and PAPS-synthesizing enzymes inside. frontiersin.org

This novel methodology was developed and optimized using the SULT1A3-catalyzed production of 4'-hydroxypropranolol-4-O-sulfate as the model reaction. nih.govresearchgate.net The benefits of this system include:

A significant reduction in experimental costs by eliminating the need for exogenous PAPS. nih.gov

Higher space-time yields compared to traditional methods. nih.gov

The ability to produce stable isotope-labeled sulfated metabolites by using isotopically labeled substrates or ³⁴S-sulfate. nih.gov

Comparative Metabolic Studies of 4 Hydroxypropranolol 4 O Sulfate, + Across Species

Species-Specific Differences in Sulfate (B86663) Conjugation Capacity

The capacity of an organism to conjugate 4-hydroxypropranolol (B128105) with sulfate is dependent on the activity and stereoselectivity of specific sulfotransferase enzymes. Comparative studies have highlighted marked differences, particularly between humans, rats, and dogs.

In humans and dogs, 4-hydroxypropranolol sulfate has been identified as a major metabolite of propranolol (B1214883). nih.gov In a human patient undergoing propranolol therapy, this sulfate conjugate accounted for approximately 18% of the administered dose found in urine and plasma. nih.gov Similarly, in dogs, 4-hydroxypropranolol sulfate was a primary metabolite, constituting about 17% of the urinary radioactivity after propranolol administration. nih.gov

Detailed investigations using liver cytosol have elucidated the stereoselective nature of this conjugation. A study comparing human and rat liver cytosol revealed profound differences in the sulfation of racemic 4-hydroxypropranolol. nih.govdoi.org

Human Liver Cytosol: In humans, the sulfation of 4-hydroxypropranolol is complex, involving at least two distinct phenol-sulfotransferase (PST) isoenzymes with different affinities and stereoselectivities. nih.govdoi.org

High-Affinity Reaction: This reaction demonstrates a strong preference for the (+)-enantiomer of 4-hydroxypropranolol. While the affinity (apparent Kₘ) for both (+)- and (-)-enantiomers was identical, the maximum velocity (Vₘₐₓ) for the formation of (+)-4-Hydroxypropranolol-4-O-sulfate was 4.6 times higher than for the (-)-enantiomer. nih.govdoi.org This high-affinity activity is attributed to a monoamine form of PST. nih.gov

Low-Affinity Reaction: In contrast, the low-affinity reaction was not stereoselective. This activity is believed to be catalyzed by a phenol (B47542) form of PST. nih.govdoi.org

Rat Liver Cytosol: The rat liver exhibits a contrasting profile. It demonstrated only a single sulfation activity with an apparent Kₘ of 50 µM for both enantiomers. nih.govdoi.org Crucially, the stereoselectivity was opposite to that observed in humans, with a preference for the (-)-enantiomer, resulting in a (+)/(-)-HOPS formation ratio of 0.72. nih.govdoi.org

| Species | Enzyme Activity | Apparent Kₘ (µM) | Stereoselectivity (Vₘₐₓ ratio (+)/(-)) | PST Isoenzyme Type |

|---|---|---|---|---|

| Human | High-Affinity | 0.59 | 4.6 | Monoamine form |

| Low-Affinity | 65 | Not stereoselective | Phenol form | |

| Rat | Single Activity | 50 | 0.72 | N/A |

Comparative Analysis of Metabolic Pathways in Different Organisms

The initial step is the aromatic ring hydroxylation of propranolol to form 4-hydroxypropranolol, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in humans. clinpgx.orgnih.gov Other enzymes like CYP1A2 may also contribute. clinpgx.org Following its formation, 4-hydroxypropranolol is a substrate for extensive phase II metabolism, mainly sulfation and glucuronidation. nih.govnih.gov

Human Metabolism: In humans, both sulfation and glucuronidation are important elimination pathways for 4-hydroxypropranolol. nih.govmdpi.com The sulfation is highly stereoselective for the (+)-enantiomer, as detailed previously. nih.gov The enzyme SULT1A3 has been implicated in this sulfation process. clinpgx.org Concurrently, 4-hydroxypropranolol can be glucuronidated at either its aliphatic or aromatic hydroxyl group by several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1. nih.govmdpi.com

Dog Metabolism: In dogs, propranolol is also extensively metabolized. Following administration, 4-hydroxypropranolol is cleared through both sulfation and glucuronidation, leading to the formation of 4-hydroxypropranolol sulfate (HOPS) and 4-hydroxypropranolol glucuronide (HOPG). nih.gov The plasma half-lives of these conjugates are significantly longer than that of the parent 4-hydroxypropranolol. nih.gov Studies in dogs have also identified the sulfate ester of 4-hydroxypropranolol glycol as another significant metabolite, which was not reported as a major metabolite in humans. nih.gov

| Species | Primary Phase I Formation | Major Phase II Conjugation Pathways | Key Enzymes & Stereoselectivity Notes |

|---|---|---|---|

| Human | Propranolol → 4-Hydroxypropranolol (CYP2D6) | Sulfation, Glucuronidation | Sulfation is highly stereoselective for (+)-enantiomer (Vmax ratio 4.6). nih.govdoi.org UGT1A7, UGT1A8, UGT1A9, UGT2A1 involved in glucuronidation. nih.govmdpi.com |

| Dog | Propranolol → 4-Hydroxypropranolol | Sulfation, Glucuronidation | Forms 4-hydroxypropranolol sulfate and glucuronide. nih.gov Also forms sulfate ester of 4-hydroxypropranolol glycol. nih.gov |

| Rat | Propranolol → 4-Hydroxypropranolol | Sulfation, other pathways | Sulfation shows opposite stereoselectivity to humans, favoring the (-)-enantiomer (ratio 0.72). nih.govdoi.org |

Research Gaps and Future Directions in 4 Hydroxypropranolol 4 O Sulfate, + Research

Elucidation of Regulatory Mechanisms of Sulfotransferase Expression

The formation of 4-hydroxypropranolol-4-O-sulfate is catalyzed by sulfotransferase (SULT) enzymes. A significant gap exists in our comprehensive understanding of the regulatory mechanisms governing the expression of the specific SULT isoforms responsible for the sulfation of 4-hydroxypropranolol (B128105).

Research has shown that SULT1A3 is a key enzyme involved in the sulfation of 4-hydroxypropranolol. nih.gov Studies in HepG2 cells have demonstrated that pretreatment with beta-naphthoflavone (B1666907) can significantly increase the sulfation of 4-hydroxypropranolol, which is associated with an induction of SULT1A3 mRNA and protein levels. nih.gov This finding suggests that the expression of SULT1A3 is inducible and may be regulated by xenobiotics.

However, the in vivo relevance and the broader regulatory landscape of SULT expression in the context of propranolol (B1214883) metabolism are not fully understood. Future research should focus on:

Identifying the full spectrum of transcription factors and nuclear receptors that control the basal and inducible expression of SULT1A3 and other SULTs involved in 4-hydroxypropranolol sulfation.

Investigating the influence of genetic polymorphisms in SULT genes and their regulatory regions on the extent of 4-hydroxypropranolol sulfation, which could explain inter-individual variability in propranolol metabolism.

Exploring the impact of co-administered drugs, dietary components, and disease states on the expression and activity of these SULT isoforms. A deeper understanding of these regulatory networks is crucial for predicting potential drug-drug interactions and metabolic variations.

Advanced Structural-Activity Relationship Studies for Enzyme Binding

The sulfation of 4-hydroxypropranolol is known to be stereoselective, with a preference for the (+)-enantiomer. nih.gov However, the precise molecular interactions that dictate this stereoselectivity within the active site of the responsible sulfotransferase, primarily SULT1A3, are not well-defined.

While the crystal structure of human SULT1A3 has been solved, providing insights into its substrate selectivity for catecholamines, specific structural studies with 4-hydroxypropranolol enantiomers are lacking. nih.gov Molecular modeling and docking studies for the related glucuronidation of 4-hydroxypropranolol have been performed, suggesting that the orientation within the enzyme active site differs significantly from the parent compound, propranolol. nih.gov Similar advanced studies are needed for sulfation.

Future research efforts should be directed towards:

Conducting co-crystallization studies of SULT1A3 with the individual enantiomers of 4-hydroxypropranolol to obtain high-resolution structural data of the enzyme-substrate complexes.

Employing advanced molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations to model the binding of (+)- and (-)-4-hydroxypropranolol (B1626198) to SULT1A3. This would help in identifying the key amino acid residues and non-covalent interactions responsible for the observed stereoselectivity.

Performing site-directed mutagenesis studies on SULT1A3 to validate the functional role of the amino acids predicted to be critical for substrate binding and stereospecificity.

A detailed understanding of the structural basis for this interaction will be invaluable for predicting the sulfation of other structurally related drugs and for the rational design of new chemical entities with predictable metabolic fates.

Development of Predictive In Vitro-In Vivo Extrapolation (IVIVE) Models for Sulfation

The challenges in developing robust IVIVE models for the sulfation of (+)-4-hydroxypropranolol include:

The need for accurate determination of in vitro kinetic parameters (Km and Vmax) for the specific enantiomer with relevant human recombinant SULTs and liver subcellular fractions.

Accounting for the expression levels and activity of the involved SULT isoforms in the liver and potentially other tissues.

Incorporating the stereoselective nature of the sulfation process into the models.

Future research should aim to:

Develop and validate more sophisticated physiologically based pharmacokinetic (PBPK) models that incorporate mechanistic details of stereoselective sulfation. These models should integrate in vitro metabolic data, enzyme expression levels, and physiological parameters to provide more accurate predictions of in vivo clearance of (+)-4-Hydroxypropranolol-4-O-sulfate.

Improve the quality of in vitro experimental systems to better mimic the in vivo environment, for instance, by using co-cultures of hepatocytes with other liver cells or 3D liver models.

Generate more comprehensive in vivo data in humans to refine and validate these IVIVE models, ultimately leading to better predictions of drug disposition and potential for drug-drug interactions.

Exploration of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate and sensitive quantification of (+)-4-Hydroxypropranolol-4-O-sulfate in biological matrices is essential for pharmacokinetic studies and for understanding its clinical relevance. While methods like HPLC and capillary electrophoresis have been used for the analysis of propranolol and its metabolites, there is a continuous need for the development of more advanced and sensitive analytical techniques. researchgate.netnih.gov

Current analytical challenges include:

The labile nature of sulfate (B86663) conjugates, which can be prone to degradation during sample processing and analysis. nih.gov

The need for chiral separation to distinguish between the (+)- and (-)-enantiomers of 4-hydroxypropranolol-4-O-sulfate.

Achieving high sensitivity for the detection of low concentrations of the metabolite in complex biological fluids.

Future directions in analytical methodology should focus on:

The application of hyphenated techniques , such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), to provide both high separation efficiency and definitive structural identification. saspublishers.comijnrd.org

The development of novel chiral stationary phases for HPLC and advanced chiral selectors for capillary electrophoresis to improve the resolution and robustness of enantiomeric separation. nih.govnih.gov

Exploring innovative mass spectrometry techniques , such as ion mobility-mass spectrometry (IM-MS), which can provide an additional dimension of separation based on the shape of the molecule, potentially aiding in the differentiation of isomers and providing greater structural insight. nih.gov

The investigation of alternative detection methods , such as electrochemical detection, which has shown promise for the analysis of propranolol and its metabolites, including the sulfate conjugate, offering a potentially simpler and more cost-effective approach. researchgate.net

Enhanced analytical capabilities will be pivotal in advancing our knowledge of the pharmacokinetics and physiological role of (+)-4-Hydroxypropranolol-4-O-sulfate.

Table of Research Gaps and Future Directions

Table of Compounds

Q & A

Q. How can researchers verify the structural identity of 4-Hydroxypropranolol-4-O-sulfate, (+)-, and distinguish it from related metabolites?

- Methodological Answer : Use high-resolution spectroscopic techniques (e.g., NMR, HPLC-MS) to confirm stereochemistry and sulfation patterns. Cross-reference spectral data with databases like SciFinder or Reaxys to validate against reported isomers or analogs. For chiral resolution, employ chiral stationary phases in chromatography and compare retention times with known standards . If discrepancies arise, perform X-ray crystallography (if crystalline) or computational modeling to resolve ambiguities in stereochemical assignments .

Q. What experimental approaches are recommended for optimizing the synthesis of 4-Hydroxypropranolol-4-O-sulfate, (+)- in small-scale laboratory settings?

- Methodological Answer : Apply factorial design to test variables such as reaction temperature, solvent polarity, and catalyst loading. Use virtual simulations (e.g., COMSOL Multiphysics) to model reaction kinetics and predict optimal conditions before physical trials . Post-synthesis, validate purity via orthogonal methods (e.g., LC-MS for molecular weight confirmation, NMR for structural integrity) and compare melting points or optical rotation values with literature data .

Q. How should researchers address solubility challenges during in vitro assays involving 4-Hydroxypropranolol-4-O-sulfate, (+)-?

- Methodological Answer : Systematically test solubility in buffered aqueous solutions (e.g., PBS at varying pH levels) and organic-aqueous mixtures (e.g., DMSO/water). Use dynamic light scattering (DLS) to assess aggregation. If solubility remains low, consider derivatization (e.g., salt formation) or encapsulation strategies (e.g., liposomes) . Document dilution protocols rigorously to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of 4-Hydroxypropranolol-4-O-sulfate, (+)- be resolved across different in vitro and in vivo models?

- Methodological Answer : Conduct comparative studies using standardized models (e.g., human liver microsomes vs. primary hepatocytes) to isolate enzyme-specific contributions. Apply kinetic modeling to reconcile discrepancies in half-life measurements. Use isotopically labeled analogs (e.g., deuterated or ¹³C-labeled compounds) to trace metabolic pathways and identify artifacts . Cross-validate findings with in silico predictions from tools like ADMET Predictor or GastroPlus .

Q. What computational strategies are effective for predicting the interaction of 4-Hydroxypropranolol-4-O-sulfate, (+)- with sulfotransferase enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of human sulfotransferases (e.g., SULT1A1) to map binding affinities. Validate predictions with mutagenesis studies targeting key residues (e.g., His108 in SULT1A1). Integrate machine learning models trained on kinetic data from analogous sulfated metabolites to refine activity predictions .

Q. How can researchers design experiments to evaluate the chiral-specific effects of 4-Hydroxypropranolol-4-O-sulfate, (+)- on β-adrenergic receptor subtypes?

- Methodological Answer : Use cell lines expressing recombinant β1- and β2-adrenergic receptors. Apply patch-clamp electrophysiology or FRET-based assays to measure stereospecific signaling modulation. Pair these with molecular dynamics simulations to correlate receptor conformational changes with enantiomer activity. Include racemic controls and (-)-enantiomer comparisons to isolate chirality-driven effects .

Q. What analytical workflows are recommended for detecting trace impurities in 4-Hydroxypropranolol-4-O-sulfate, (+)- synthesized via novel routes?

- Methodological Answer : Implement hyphenated techniques like LC-HRMS with ion mobility separation to resolve co-eluting impurities. Use charged aerosol detection (CAD) for non-UV-active species. Compare impurity profiles against pharmacopeial standards (e.g., EP or USP guidelines) and employ forced degradation studies (e.g., heat, light, oxidation) to identify degradation pathways .

Data Presentation and Validation

Table 1 : Key Analytical Parameters for 4-Hydroxypropranolol-4-O-sulfate, (+)-

Guidance for Contradictory Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.